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Compound of Interest

Compound Name: Ethyl ethylphenylalaninate

Cat. No.: B13278523

Get Quote

Executive Summary
N-ethyl-phenylalanine ethyl ester (N-ethyl-Phe-OEt) is a secondary amine derivative of

phenylalanine often utilized as a specific metabolic marker, synthetic intermediate, or internal

standard in proteomic and forensic workflows. Its mass spectral signature is distinct from its

primary amine parent (Phe-OEt) and other N-alkylated homologs.

This guide provides a technical analysis of the fragmentation patterns of N-ethyl-Phe-OEt using

Electron Ionization (EI) and Electrospray Ionization (ESI). It compares these patterns against

key alternatives to assist researchers in unambiguous structural identification.

Chemical Profile & Structural Context
The introduction of an ethyl group on the nitrogen atom of phenylalanine ethyl ester

significantly alters the fragmentation kinetics compared to the non-alkylated parent.

Systematic Name: Ethyl N-ethyl-3-phenyl-2-aminopropanoate

Formula: C
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Molecular Weight: 221.30 g/mol

Key Structural Features:

Ethyl Ester Moiety: Susceptible to alkoxy radical loss.[1]

Secondary Amine (N-ethyl): Directs alpha-cleavage, stabilizing the resulting immonium

ion.

Benzyl Side Chain: Source of the characteristic tropylium ion.

Experimental Methodology
To replicate the fragmentation data described below, the following protocols are recommended.

These serve as self-validating systems for structural confirmation.

GC-MS Protocol (Electron Ionization)[2]
Inlet Temperature: 250 °C

Ion Source: Electron Impact (EI), 70 eV[2]

Source Temperature: 230 °C

Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film)

Carrier Gas: Helium at 1.0 mL/min (constant flow)

Oven Program: 80 °C (1 min)

20 °C/min

280 °C (5 min)

ESI-MS/MS Protocol (LC-MS)
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Ionization: Positive Electrospray (+ESI)

Capillary Voltage: 3.5 kV

Cone Voltage: 25 V

Collision Energy: Stepped 10–40 eV for MS/MS characterization

Mobile Phase: 0.1% Formic acid in Water/Acetonitrile gradient

Fragmentation Analysis (Mechanism & Data)[4][5]
Primary Fragmentation Pathway (EI)
In Electron Ionization (70 eV), N-ethyl-Phe-OEt follows a predictable "amine-directed"

fragmentation pathway. The radical cation is initially formed at the nitrogen lone pair, triggering

alpha-cleavage.

Molecular Ion (

): Observed at m/z 221. Typically low intensity due to the lability of the ester bond.

Base Peak (Alpha-Cleavage): The most dominant fragment arises from the loss of the

carbethoxy group (

COOEt, mass 73). This cleavage is driven by the resonance stabilization of the resulting
immonium ion.

Calculation:

Structure:

Tropylium Ion: The benzyl side chain cleaves to form the stable tropylium cation (

) at m/z 91.

Secondary Iminium Fragmentation: The m/z 148 ion can further lose the benzyl radical (

CH
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Ph, mass 91) to form a smaller iminium species.

Calculation:

(

)

ESI-MS/MS Behavior
In soft ionization (+ESI), the protonated molecule

is observed at m/z 222. Upon Collision-Induced Dissociation (CID):

Major Transition:

(Loss of Ethanol, 46 Da).

Immonium Ion:

(Loss of Formic acid ethyl ester equivalent).

Characteristic Phe Fragment:

is not the base peak here (unlike in Phe), as the N-ethyl group shifts this mass.

Visualization of Fragmentation Pathways
N-ethyl-Phe-OEt

[M]+• m/z 221

Immonium Ion (Base Peak)
[Ph-CH2-CH=N(H)Et]+

m/z 148

Loss of •COOEt (-73)

Tropylium Ion
[C7H7]+
m/z 91

Benzyl cleavage

N-ethyl-methylene-iminium
[CH2=N(H)Et]+

m/z 57

Loss of Ph-CH2• (-91)
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Click to download full resolution via product page

Caption: Figure 1. Proposed EI fragmentation pathway of N-ethyl-Phe-OEt showing the

dominant alpha-cleavage to m/z 148.

Performance Comparison: N-ethyl-Phe-OEt vs.
Alternatives
Distinguishing N-ethyl-Phe-OEt from its structural analogs is critical in metabolic profiling.[3]

The table below highlights the mass spectral shifts that allow for definitive identification.

Feature N-ethyl-Phe-OEt Phe-OEt (Parent) N-methyl-Phe-OEt

Molecular Weight 221 193 207

Base Peak (m/z) 148 120 134

Mechanism of Base

Peak -cleavage (-COOEt) -cleavage (-COOEt) -cleavage (-COOEt)

Shift Explanation +28 Da (Ethyl vs H) Reference Standard +14 Da (Methyl vs H)

Tropylium Ion (m/z) 91 (High Abundance) 91 (High Abundance) 91 (High Abundance)

Retention Time (GC) Late Eluting Early Eluting Intermediate

Key Differentiators
The +28 Da Shift: The shift of the base peak from m/z 120 (Phe-OEt) to m/z 148 is

diagnostic for N-ethylation.

Absence of m/z 102: Phe-OEt often shows a fragment at m/z 102 (rearrangement).[3] N-

ethylation suppresses this specific rearrangement pathway in favor of the stable secondary

immonium ion.

Retention Time: On non-polar columns (e.g., DB-5), N-ethyl-Phe-OEt elutes significantly later

than Phe-OEt due to increased molecular weight and lipophilicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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